cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid
Description
c-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid is a synthetic cyclopropane derivative featuring a Boc (tert-butoxycarbonyl) protecting group on the amino moiety and a methyl substituent on the cyclopropane ring. Its molecular formula is C₁₁H₁₉NO₄ (molecular weight: 229.27 g/mol). The compound is primarily utilized in organic synthesis and medicinal chemistry as a rigid, conformationally restricted building block for peptides and peptidomimetics. The Boc group enhances stability during synthetic processes, while the cyclopropane ring introduces steric constraints that influence biological activity and metabolic resistance .
Properties
CAS No. |
88950-65-6 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(1R,2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6-5-10(6,7(12)13)11-8(14)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-,10-/m1/s1 |
InChI Key |
RDFVWJDTLMKIGI-LHLIQPBNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]1(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC1(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation Cyclization via Nitroacetate Derivatives
This method involves a three-step sequence starting from nitroacetic acid esters and 1,2-dihaloethane derivatives:
- Hydrocarbonylation cyclization : Nitroacetic acid ethyl ester reacts with 1,2-dibromoethane in dichloromethane at 80–120°C using sodium carbonate as a catalyst to form the cyclopropane ring.
- Nitro group reduction : The nitro intermediate is reduced using tin(II) chloride in methanol at 15–20°C.
- Carboxyl hydrolysis and Boc protection : The resulting amino group is protected with tert-butoxycarbonyl (Boc) anhydride, followed by hydrolysis of the ester to the carboxylic acid using sodium hydroxide in methanol at 70–90°C.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | Na₂CO₃, CH₂Cl₂, 100°C | 65–78 |
| Reduction | SnCl₂, MeOH, 18°C | 82–90 |
| Boc Protection | Boc₂O, DMAP, THF | 95 |
Organophotocatalytic Cyclopropanation
Intermolecular cyclopropanation of methyl-substituted olefins with α-bromo-β-ketoesters under organophotocatalytic conditions enables stereoselective ring formation. The reaction uses PC-2 (an organic photocatalyst) and LiBF₄ to stabilize enolate intermediates.
Methyl acrylate + α-bromoacetoacetate → cis-1-Boc-amino-2-methylcyclopropane-1-carboxylate
- Solvent: Acetonitrile
- Light: 450 nm LED
- Additives: 2,6-Lutidine, LiBF₄
| Olefin Substitution | Yield (%) | d.r. (cis:trans) |
|---|---|---|
| 1,1-Disubstituted | 78 | 3:1 |
| Trisubstituted | 51 | 2:1 |
Solid-Phase Peptide Synthesis (SPPS) with Macrocyclization
A mixed solid-phase/solution-phase approach constructs the cyclopropane core during peptide chain assembly:
- Linear precursor synthesis : Fmoc-protected amino acids are sequentially added to a chlorotrityl resin.
- Cyclopropane introduction : cis-2-amino-1-cyclopropanecarboxylic acid is incorporated via Fmoc-chemistry.
- Macrocyclization : Cleavage from the resin followed by solution-phase cyclization under pseudo-high dilution.
- Resin: O-chlorotritylchloride
- Coupling reagent: HATU/DIPEA
- Cyclization yield: 10–16%
Enantioselective Double Allylic Alkylation
A one-pot enantioselective method employs palladium catalysis to form the cyclopropane ring:
- Double alkylation : Methyl acrylate undergoes sequential allylic alkylation with a chiral palladium complex.
- Debromination : Hydrogenolysis removes bromine atoms, yielding the cis-configuration.
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (S)-BINAP-PdCl₂ | 93 | 49 |
| (R)-Segphos-PdCl₂ | 88 | 45 |
Kulinkovich Reaction for Cyclopropanation
The Kulinkovich reaction between esters and Grignard reagents forms the cyclopropane ring. For cis-1-Boc derivatives:
- Cyclopropanation : Ethyl magnesium bromide reacts with tert-butyl acrylate in the presence of titanium(IV) isopropoxide.
- Amination : The resulting cyclopropane is aminated via Gabriel synthesis.
| Substrate | Ti(OiPr)₄ (equiv) | Yield (%) |
|---|---|---|
| tert-Butyl acrylate | 1.2 | 68 |
| Methyl acrylate | 1.5 | 55 |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. The unique properties of the cyclopropane ring make it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Structure: Cyclopropane ring with a single amino and carboxylic acid group.
- Molecular Weight : 101.10 g/mol.
- Key Differences : Lacks Boc protection and methyl substituent.
- Applications: ACC is a natural ethylene biosynthesis precursor in plants, critical for stress responses and fruit ripening .
- Research Findings :
Data Table: ACC vs. Target Compound
| Property | ACC | cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic Acid |
|---|---|---|
| Molecular Weight | 101.10 g/mol | 229.27 g/mol |
| Functional Groups | -NH₂, -COOH | -Boc-NH, -COOH, -CH₃ |
| Stability | Low (reactive in vivo) | High (Boc protection) |
| Biological Role | Ethylene precursor | Synthetic intermediate |
| Applications | Plant physiology studies | Medicinal chemistry |
1-Aminocyclobutane-1-carboxylic Acid (ACBC)
- Structure: Cyclobutane ring with amino and carboxylic acid groups.
- Molecular Weight : 115.13 g/mol.
- Key Differences : Larger ring size (cyclobutane vs. cyclopropane) alters strain and reactivity.
- Applications : Radiolabeled ACBC (e.g., [¹¹C]-ACBC) is used in positron emission tomography (PET) for tumor imaging due to preferential uptake in cancer cells .
- Research Findings: ACBC shows rapid clearance from blood and low toxicity in animal models . Unlike the Boc-methyl derivative, ACBC lacks synthetic modifications for stability, limiting its use to diagnostics.
cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride
- Structure: Cyclopentane ring with amino and carboxylic acid groups.
- Molecular Weight : 165.61 g/mol (hydrochloride salt).
- Key Differences : Larger ring size (cyclopentane) reduces steric strain compared to cyclopropane.
- Applications : Used in peptide synthesis for conformational studies. The hydrochloride salt improves solubility but lacks Boc protection, making it less stable under basic conditions .
1-(Boc-Amino)cyclopropanecarboxylic Acid
- Structure: Cyclopropane ring with Boc-protected amino and carboxylic acid groups.
- Molecular Weight : 201.22 g/mol.
- Key Differences : Missing the methyl substituent present in the target compound.
- Applications: Serves as a precursor in peptide synthesis.
Data Table: Boc-Protected Derivatives
| Property | 1-(Boc-Amino)cyclopropanecarboxylic Acid | cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic Acid |
|---|---|---|
| Molecular Weight | 201.22 g/mol | 229.27 g/mol |
| Substituents | -Boc-NH, -COOH | -Boc-NH, -COOH, -CH₃ |
| Steric Hindrance | Low | High (methyl group) |
| Metabolic Stability | Moderate | Enhanced |
Key Research Insights
- Steric and Electronic Effects: The methyl group in cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid increases lipophilicity (LogP ~1.2 vs. 0.5 for non-methylated Boc derivatives), improving membrane permeability in drug candidates .
- Synthetic Utility : Boc protection allows selective deprotection under acidic conditions, enabling sequential peptide coupling strategies .
Biological Activity
Cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid is a cyclopropane derivative notable for its potential applications in organic synthesis and medicinal chemistry. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a three-membered cyclopropane ring, contribute to its reactivity and biological interactions. This article explores the compound’s biological activity, synthesis, and comparative analysis with similar compounds.
- Molecular Formula : C₁₀H₁₇NO₄
- Molecular Weight : 215.25 g/mol
- IUPAC Name : (1R,2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
The cyclopropane structure is characterized by high ring strain, which influences its reactivity and interaction with biological targets. The presence of the amino group enhances the compound's potential to engage with various enzymes and proteins.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cis-2-Aminomethylcyclopropane carboxylic acid | Amino group on a cyclopropane ring | Agonist for GABAA-rho receptor; used in neuroscience research |
| Cis-1-Amino-2-indanol | Indanol structure | Used in asymmetric synthesis; aids in resolving racemic mixtures |
| 1-Aminocyclopropane carboxylic acid | Lacks the Boc protecting group | Utilized in various synthetic applications |
This compound stands out due to its Boc protecting group, enhancing stability and allowing selective deprotection, which is critical in synthetic pathways.
Synthesis
The synthesis of this compound typically involves multiple steps that can be optimized for industrial production. Key steps include:
- Formation of the Cyclopropane Ring : Utilizing cyclopropanation reactions with appropriate reagents.
- Protection of the Amino Group : Introduction of the Boc group to ensure stability during subsequent reactions.
- Carboxylic Acid Functionalization : Modifying the carboxylic acid group for enhanced reactivity.
These steps can be tailored for scalability using techniques such as continuous flow reactors to improve yield and efficiency .
Case Studies
Recent studies have highlighted the importance of cyclopropane derivatives in medicinal chemistry. For instance:
- A study examining the synthesis of conformationally restricted amino acids noted that cyclopropane derivatives can serve as precursors for biologically active compounds .
- Research on 1-amino-cyclopropane-1-carboxylic acid (ACCA) demonstrated its efficacy in enhancing plant resilience against stressors, showcasing the potential for cyclopropane derivatives in agricultural applications .
Q & A
Q. Critical Parameters :
- Temperature (< 0°C for ylide stability).
- Solvent polarity (THF enhances ylide reactivity).
- Boc deprotection timing (delayed until final steps to prevent side reactions).
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- NMR Spectroscopy :
- X-Ray Crystallography : Resolves absolute configuration, particularly for enantiopure batches .
- HPLC-MS : Monitors purity (>98%) and detects hydrolyzed byproducts (e.g., free amine from Boc cleavage) .
Basic: What role does the Boc group play in modulating the compound’s reactivity and stability?
Methodological Answer:
The Boc group:
- Stabilizes the Amine : Prevents nucleophilic attack during cyclopropanation, reducing side reactions like ring-opening .
- Enables Selective Deprotection : Acidic conditions (e.g., TFA/DCM) remove Boc post-synthesis without disrupting the cyclopropane ring .
- Enhances Solubility : Improves solubility in organic solvents (e.g., THF, DCM) for downstream coupling reactions .
Advanced: How do stereochemical variations in cyclopropane derivatives impact biological activity in peptidomimetic studies?
Methodological Answer:
The cis configuration mimics the β-turn structures of peptides, enhancing binding to targets like proteases or GPCRs. For example:
- Binding Affinity : Cis isomers show 10–100x higher affinity than trans analogs in kinase inhibition assays due to spatial alignment with active sites .
- Metabolic Stability : The methyl group in this compound reduces oxidative degradation by cytochrome P450 enzymes compared to unmethylated analogs .
Q. Experimental Design :
- Compare cis vs. trans isomers in SPR (Surface Plasmon Resonance) assays.
- Use molecular docking to correlate stereochemistry with target engagement .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Varying pH or ionic strength alters protonation states, affecting binding. Standardize assays at physiological pH (7.4) .
- Impurity Profiles : Trace methylcyclopropane-carboxylic acid (from incomplete synthesis) may antagonize activity. Use preparative HPLC to isolate pure batches .
- Cell Permeability : LogP differences (e.g., Boc-protected vs. deprotected forms) influence cellular uptake. Measure permeability via Caco-2 assays .
Advanced: What strategies enable comparative studies between this compound and structurally similar analogs?
Methodological Answer:
| Compound | Structural Feature | Key Differentiator |
|---|---|---|
| cis-2-(Boc-amino)cyclopropanemethanol | Hydroxymethyl vs. methyl | Alters H-bond donor capacity |
| 1-Amino-2-hydroxymethylcyclopropane | Unprotected amine | Higher reactivity but lower stability |
| 3-Hydroxycyclopropanecarboxylic acid | Carboxylic acid at C3 | Distinct pKa (≈2.5) affects solubility |
Q. Approach :
- Perform SAR (Structure-Activity Relationship) studies by systematically varying substituents.
- Use QSAR models to predict bioactivity based on electronic (Hammett σ) and steric (Taft Es) parameters .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to protease active sites (e.g., HIV-1 protease) over 100 ns trajectories to assess stability .
- Docking Studies : Use AutoDock Vina with the compound’s SMILES string (
CC(C)(C)OC(=O)NC1CC1CO) to identify binding poses . - Free Energy Perturbation (FEP) : Quantify ΔΔG for methyl group modifications to optimize affinity .
Advanced: What are the challenges in maintaining the compound’s stability under physiological conditions?
Methodological Answer:
- pH Sensitivity : The Boc group hydrolyzes at pH < 4. Use buffered formulations (pH 5–7) for in vivo studies .
- Thermal Degradation : Above 40°C, cyclopropane rings undergo retro-Diels-Alder reactions. Store at –20°C under argon .
- Light Exposure : UV light induces radical-mediated ring-opening. Use amber vials for storage .
Advanced: How is this compound utilized in peptidomimetic drug design?
Methodological Answer:
- Backbone Rigidification : Replaces flexible peptide bonds with cyclopropane to enhance proteolytic resistance .
- Targeted Delivery : Conjugate with tumor-homing peptides (e.g., RGD motifs) via carboxylic acid coupling for cancer therapy .
Case Study :
Inhibit MMP-9 (Matrix Metalloproteinase-9) by mimicking collagen’s triple-helix structure. IC₅₀ = 12 nM when conjugated to a tripeptide sequence .
Advanced: What methodologies optimize enantiomeric excess (ee) in asymmetric synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts for >90% ee in ylide-mediated cyclopropanation .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Resolution : Separate diastereomers via salt formation with L-tartaric acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
